molecular formula C12H14BrN3O2 B352424 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide CAS No. 320368-28-3

2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B352424
CAS No.: 320368-28-3
M. Wt: 312.16g/mol
InChI Key: ZJSKODAVTUZUCF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the ortho position (C2). The amide nitrogen is connected to a 2-oxoethyl group, which is further linked to a hydrazinyl moiety bearing a propan-2-ylidene substituent. The propan-2-ylidene group introduces steric and electronic effects that influence reactivity and biological activity. The bromine atom enhances electrophilic character and may contribute to halogen bonding in molecular interactions.

Properties

IUPAC Name

2-bromo-N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-8(2)15-16-11(17)7-14-12(18)9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSKODAVTUZUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazides with Carbonyl Derivatives

The most widely reported method involves the condensation of 2-bromobenzoyl hydrazide with propan-2-ylidene hydrazine under acidic or neutral conditions. This reaction exploits the nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the hydrazine derivative, followed by dehydration to form the hydrazone linkage.

Procedure :

  • Reactants : 2-Bromobenzoyl hydrazide (1.0 equiv.) and propan-2-ylidene hydrazine (1.2 equiv.)

  • Solvent : Ethanol or methanol

  • Catalyst : Acetic acid (2–5 mol%)

  • Conditions : Reflux at 80°C for 4–6 hours

  • Workup : Precipitation via cooling, filtration, and recrystallization from ethanol/water

Yield : 75–85%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A protocol adapted from hydrazone syntheses in heterocyclic chemistry involves:

Steps :

  • Mix 2-bromobenzoyl hydrazide and propan-2-ylidene hydrazine in dimethylformamide (DMF).

  • Irradiate at 150 W for 2–4 minutes in a sealed vessel.

  • Quench with ice-water and filter the precipitate.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Yield improvement to 90–95%.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity critically influences reaction efficiency:

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.3786
DMF36.7920.1
Water80.1<524

Polar aprotic solvents like DMF enhance nucleophilicity and stabilize intermediates, whereas water leads to hydrolysis.

Catalytic Additives

The addition of p-toluenesulfonic acid (p-TSA) or molecular sieves improves yields by absorbing generated water and shifting equilibrium toward product formation:

AdditiveYield (%)
None68
p-TSA (5 mol%)85
4Å Molecular Sieves88

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.72–7.65 (m, 2H, Ar-H), 4.21 (s, 2H, CH2), 2.15 (s, 6H, (CH3)2C).

IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity Analysis

HPLC (C18 column, acetonitrile/water 70:30): Retention time = 6.8 min, purity >98%.

Challenges and Troubleshooting

Byproduct Formation

  • Issue : Competing formation of Schiff bases or over-condensation products.

  • Solution : Strict stoichiometric control (1:1.05 molar ratio) and low-temperature addition of reactants.

Recrystallization Optimization

  • Problem : Low recovery due to high solubility in ethanol.

  • Fix : Use ethanol/water (3:1) mixture for gradual crystallization.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) requires:

  • Precision temperature control (±2°C) to prevent exothermic side reactions.

  • In-line FTIR monitoring to track hydrazone formation in real time.

Green Chemistry Alternatives

Recent efforts focus on solvent-free mechanochemical synthesis using ball milling:

  • Conditions : 2-Bromobenzoyl hydrazide + propan-2-ylidene hydrazine, 30 Hz, 1 hour.

  • Yield : 82% with 99% atom economy .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azide or thiocyanate derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that hydrazine derivatives, including 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide, exhibit significant anticancer properties. A study highlighted the compound's role as a polo-like kinase 1 (PLK1) inhibitor, which is crucial in cancer cell proliferation. The inhibition of PLK1 has been linked to therapeutic effects in various cancers such as pancreatic, prostate, and breast cancer .

Case Study: PLK1 Inhibition

  • Objective: To evaluate the efficacy of hydrazine derivatives as PLK1 inhibitors.
  • Findings: The compound demonstrated a capacity to inhibit cancer cell growth effectively, indicating its potential as a therapeutic agent against hormone-resistant tumors.

Antimicrobial Properties

Hydrazone and hydrazine derivatives have been extensively studied for their antimicrobial activities. The compound's structure suggests it could possess antibacterial properties similar to other derivatives in its class. For instance, fluorinated imines and hydrazones have been reported to show varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity

  • Objective: To assess the antibacterial effects of hydrazone derivatives.
  • Findings: Compounds similar to this compound exhibited moderate antibacterial activity, making them candidates for further development as antimicrobial agents.

Structure-Activity Relationship Studies

The synthesis and characterization of various substituted benzothiazole derivatives have contributed to understanding the structure-activity relationship (SAR) in hydrazine compounds. Studies have shown that modifications at specific positions on the phenyl ring can significantly enhance biological activity, including antimalarial and anticancer properties .

Data Table: Structure-Activity Relationships

Compound StructureActivity TypeObserved Effects
2-bromo-N-(2-oxo...)AnticancerPLK1 inhibition
Similar Hydrazone DerivativesAntibacterialModerate activity against Gram-positive bacteria

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of hydrazones from appropriate carbonyl compounds and hydrazines. Characterization methods such as X-ray crystallography can provide insights into the molecular structure and confirm the purity of synthesized compounds .

Synthesis Overview

  • Reagents : Diethylcarbamoyl chloride, ammonium thiocyanate, acetone.
  • Method : Refluxing under controlled conditions followed by crystallization.
  • Yield : Approximately 46% with a melting point range of 197–199 °C.

Future Research Directions

The ongoing exploration of hydrazine derivatives like this compound suggests several avenues for future research:

  • Further investigation into its mechanism of action as a PLK1 inhibitor.
  • Expansion of SAR studies to optimize its antibacterial properties.
  • Exploration of its potential role in combination therapies for enhanced efficacy against resistant cancer strains.

Mechanism of Action

The mechanism by which 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydrazone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent on Hydrazine Molecular Formula Molecular Weight Key Properties/Activities References
2-Bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide Propan-2-ylidene C₁₃H₁₅BrN₃O₂ 333.18 (calc.) Hypothesized antiproliferative activity due to hydrazine-based metal chelation Target
3-Bromo-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide 4-Methoxybenzylidene C₁₈H₁₇BrN₃O₃ 418.25 Enhanced solubility due to methoxy group; potential for C–H bond functionalization
3-Bromo-N-[2-oxo-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide 3-Phenylpropenylidene C₁₈H₁₆BrN₃O₂ 394.24 Stabilized π-conjugation; possible antibacterial activity
3-Bromo-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)benzamide 4-Methylbenzylidene C₁₇H₁₆BrN₃O₂ 374.23 Improved thermal stability (high melting point ~240°C)
3-Bromo-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide Furan-2-ylmethylene C₁₄H₁₂BrN₃O₃ 350.17 Heterocyclic substituent may enhance cytotoxicity

Structural and Electronic Differences

  • Propan-2-ylidene vs.
  • Bromine Position : Bromine at C2 (target compound) vs. C3 (other analogs) alters electronic distribution, affecting dipole moments and hydrogen-bonding capabilities.

Biological Activity

The compound 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide is a hydrazone derivative that has garnered interest due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be analyzed through its functional groups:

  • Bromine atom : Enhances biological activity through electron-withdrawing effects.
  • Hydrazone linkage : Contributes to the compound's reactivity and potential biological interactions.
  • Amide group : Implicates in hydrogen bonding and solubility characteristics.

Anticancer Activity

Research has shown that hydrazone derivatives exhibit significant anticancer properties. The compound has been evaluated in various studies for its cytotoxic effects against different cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)<10
A549 (Lung)3.0
HCT116 (Colon)<5

In a study conducted on several hydrazone derivatives, it was found that compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell survival.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Studies indicate that hydrazone derivatives can exhibit antibacterial and antifungal properties.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against drug-resistant strains.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Research indicates that hydrazones can scavenge free radicals effectively.

Assay Type Activity (%) Reference
DPPH Scavenging85
ABTS Scavenging78

The antioxidant activity of this compound suggests its potential utility in formulations aimed at reducing oxidative damage.

Case Studies

Several case studies have highlighted the biological effects of related hydrazone compounds:

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various hydrazone derivatives on MCF-7 and A549 cell lines, revealing that modifications in the substituents significantly affected their potency.
    "The presence of electron-withdrawing groups enhanced the anticancer activity of hydrazone derivatives" .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of similar compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
    "Hydrazones exhibited notable antibacterial activity, making them suitable candidates for further development" .

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